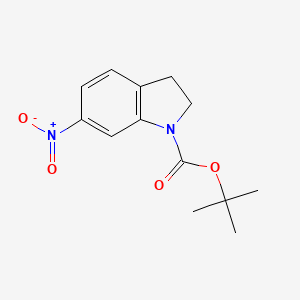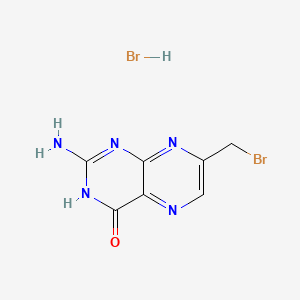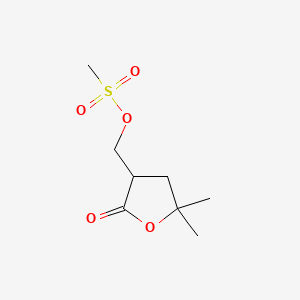
Tert-butyl 6-nitroindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-nitroindoline-1-carboxylate is a chemical compound with the CAS Number: 129487-99-6 . It has a molecular weight of 264.28 . The IUPAC name for this compound is tert-butyl 6-nitro-1-indolinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 6-nitroindoline-1-carboxylate is1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 6-nitroindoline-1-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Nitration Studies
The synthesis of methyl 5- and 6-nitroindole-2-carboxylates, closely related to tert-butyl 6-nitroindoline-1-carboxylate, demonstrates the application of nitration in indoline derivatives, yielding significant products for further chemical reactions. The method involves transforming indoline-2-carboxylic acid into its nitro derivatives, showcasing a pathway to synthesize related compounds (Lavrenov et al., 2002).
Photorelease Mechanisms for Neuroactive Compounds
The use of nitroindoline derivatives, such as 1-acyl-7-nitroindolines, for the photorelease of neuroactive amino acids like L-glutamate, underscores the significance of these compounds in biological applications. This method enables the rapid release of carboxylates upon photolysis, illustrating the potential of tert-butyl 6-nitroindoline-1-carboxylate in controlled release applications in neuroscience (Papageorgiou et al., 2004).
Chiral Pool Synthesis for Biologically Active Structures
The chiral pool synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-phenylalanine demonstrates the relevance of nitroindoline derivatives in the synthesis of biologically active natural products. This synthesis pathway highlights the utility of such compounds in creating enantioselective structures with high biological activity (Liu et al., 2010).
Innovations in Organic Synthesis
Tert-butyl nitrite, closely associated with the functional groups in tert-butyl 6-nitroindoline-1-carboxylate, serves as a versatile reagent in various organic transformations, including nitrosation, diazotization, and oxidation. Its role in activating molecular oxygen for radical reactions highlights the compound's significance in synthetic organic chemistry, offering insights into its broader applications (Li & Jia, 2017).
Applications in Photochemistry
The study of photorelease mechanisms from 1-acyl-7-nitroindolines, similar in structure to tert-butyl 6-nitroindoline-1-carboxylate, reveals their utility as photolabile precursors for rapid release of carboxylic acids. This application is particularly relevant in photochemical studies where controlled release of substances is crucial, offering a window into the potential use of tert-butyl 6-nitroindoline-1-carboxylate in photochemical applications (Morrison et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust .
Propriétés
IUPAC Name |
tert-butyl 6-nitro-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-6-9-4-5-10(15(17)18)8-11(9)14/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRINQCGMYWFFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711476 |
Source


|
| Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-nitroindoline-1-carboxylate | |
CAS RN |
129487-99-6 |
Source


|
| Record name | tert-Butyl 6-nitro-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)





